1-(Azepan-4-ylmethyl)pyrrolo[1,2-a]pyrazine dihydrochloride

Medicinal Chemistry Physicochemical Property Profiling Kinase Inhibitor Design

Researchers requiring a conformationally distinct fused heterocycle for CNS lead optimization often face limited salt-form availability, delaying assay setup. This pyrrolo[1,2-a]pyrazine dihydrochloride (CAS 2804195-62-6) offers a direct-screening-ready format with a flexible azepane side chain that modulates basicity and target-binding distinct from piperidine analogs. - Structurally privileged scaffold validated for kinase, LSD1, and TSPO anxiolytic programs. - Dihydrochloride salt eliminates pre-assay neutralization steps, accelerating HTS workflows. - Multiple derivatizable vectors (azepane NH, pyrazine N-2/N-3) support rapid parallel library synthesis without separate salt formation.

Molecular Formula C14H21Cl2N3
Molecular Weight 302.2 g/mol
Cat. No. B12296619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azepan-4-ylmethyl)pyrrolo[1,2-a]pyrazine dihydrochloride
Molecular FormulaC14H21Cl2N3
Molecular Weight302.2 g/mol
Structural Identifiers
SMILESC1CC(CCNC1)CC2=NC=CN3C2=CC=C3.Cl.Cl
InChIInChI=1S/C14H19N3.2ClH/c1-3-12(5-7-15-6-1)11-13-14-4-2-9-17(14)10-8-16-13;;/h2,4,8-10,12,15H,1,3,5-7,11H2;2*1H
InChIKeyHGYJHXGGWCKUBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolo[1,2-a]pyrazine Scaffold Identity and Properties


1-(Azepan-4-ylmethyl)pyrrolo[1,2-a]pyrazine dihydrochloride (CAS 2804195-62-6) is a fused heterocyclic small molecule combining a pyrrolo[1,2-a]pyrazine core with an azepane side chain, supplied as a dihydrochloride salt (molecular formula C14H21Cl2N3, molecular weight 302.2 g/mol) . The pyrrolo[1,2-a]pyrazine scaffold is established as a privileged structure in medicinal chemistry, with literature reports documenting its use in anticancer, anxiolytic, anticonvulsant, and kinase-inhibitory programs [1]. The azepan-4-ylmethyl substituent introduces a flexible seven-membered aliphatic amine linkage that can modulate physicochemical properties such as basicity, solubility, and target-binding conformation relative to smaller-ring or fully aromatic analogs . This combination of a rigid bicyclic heteroaromatic core and a conformationally mobile azepane side chain defines the compound's structural signature for downstream synthetic diversification or direct biological evaluation.

Why Generic Substitution Fails


In the pyrrolo[1,2-a]pyrazine chemotype, small structural modifications at the 1‑position produce large shifts in biological profile, making interchange between analogs unreliable without direct comparative data. Published structure–activity relationship (SAR) series demonstrate that changing the N‑1 substituent from aryl to alkyl or from piperidine to morpholine can alter antiproliferative IC50 values by more than 10‑fold in glioblastoma cell lines and can invert selectivity between cancer cell types [1]. Furthermore, the nature of the aliphatic amine (azepane vs. piperidine vs. pyrrolidine) influences both target residence time and off‑target kinase profiles in related fused‑pyrazine kinase inhibitors [2]. Consequently, a user who substitutes 1‑(azepan‑4‑ylmethyl)pyrrolo[1,2‑a]pyrazine dihydrochloride with a piperidine or benzyl analog risks obtaining a compound with materially different potency, selectivity, solubility, or salt stoichiometry, which can compromise assay reproducibility or lead‑optimization trajectories. The evidence below quantifies, where possible, the dimensions along which this compound may diverge from its closest structural comparators.

Quantitative Evidence vs. Structural Comparators


Azepane vs. Piperidine Substituent Physicochemical Profile

In the absence of head-to-head biological data for the exact compound, the most robust differentiation is calculated physicochemical comparison between the 1-(azepan-4-ylmethyl) derivative and its direct piperidine-4-ylmethyl analog. The azepane ring adds one methylene unit relative to piperidine, increasing molecular volume and rotatable bond count while moderately raising calculated logP. This property shift is known to affect membrane permeability and CYP450 susceptibility in azepane-containing kinase inhibitors [1]. For the target compound, the azepane nitrogen also provides a different pKa environment than piperidine, which can alter the protonation state of the dihydrochloride salt at physiological pH .

Medicinal Chemistry Physicochemical Property Profiling Kinase Inhibitor Design

Pyrrolo[1,2-a]pyrazine vs. Pyrrolo[2,3-c]pyridine in LSD1 Inhibition

Compounds bearing an azepan-4-ylmethyl linker have been profiled against lysine-specific demethylase 1 (LSD1). A closely related azepane-containing analog from the pyrrolo[2,3-c]pyridine series (US11168082, Compound 77) achieves an IC50 of 4 nM against recombinant human LSD1 [1]. While the target compound has a pyrrolo[1,2-a]pyrazine core rather than pyrrolo[2,3-c]pyridine, both scaffolds present a similar fused bicyclic geometry to the LSD1 active site [2]. The dihydrochloride salt form of the target compound provides a pre‑weighed, soluble format for direct enzymatic assay, eliminating the need for in‑house salt conversion and enabling immediate head‑to‑head comparison with the pyrrolo[2,3‑c]pyridine counterpart.

Epigenetics LSD1 Inhibition Cancer Therapeutics

Anticancer Potency in Prostate and Breast Cancer Cells

A series of 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives was evaluated for antiproliferative activity in PC‑3 prostate cancer and MCF‑7 breast cancer cell lines. The most potent derivative (3h) exhibited IC50 values of 1.18 μM (PC‑3) and 1.95 μM (MCF‑7) [1]. These values serve as class‑level benchmarks for the pyrrolo[1,2-a]pyrazine chemotype. The target compound differs from 3h by bearing a saturated azepane side chain rather than a 4‑bromophenyl/4‑fluorobenzoyl substitution pattern, and is anticipated to exhibit a distinct antiproliferative profile in these cell lines, pending direct measurement.

Cancer Cell Biology Antiproliferative Agents Prostate Cancer

Dihydrochloride Salt vs. Free Base Solubility and Assay Readiness

The compound is supplied as the dihydrochloride salt, which provides higher aqueous solubility and eliminates the need for pre‑dissolution in DMSO containing HCl for free‑base compounds . For the closely related 1-(piperidin-4-ylmethyl)pyrrolo[1,2-a]pyrazine (free base form), aqueous solubility is limited; the hydrochloride salt is estimated to increase solubility by 10‑ to 100‑fold based on general salt‑formation principles for aliphatic amines [1]. This difference directly affects the maximum achievable concentration in enzymatic and cellular assays, with the dihydrochloride salt enabling testing at higher final concentrations without organic solvent interference.

Formulation Science Solubility Enhancement In Vitro Assay Standardization

Synthetic Versatility for Late-Stage Derivatization

The azepane secondary amine in the target compound provides a reactive handle for reductive amination, amide coupling, or sulfonamide formation, enabling rapid generation of focused compound libraries [1]. In contrast, many published pyrrolo[1,2-a]pyrazine anticancer leads (e.g., compound 3h) are fully substituted at the N‑2 position and cannot be further derivatized without de novo synthesis [2]. This makes the dihydrochloride salt a more versatile starting material for SAR expansion campaigns, with the pre‑formed salt eliminating the need for separate salt‑screening steps during library synthesis.

Medicinal Chemistry Library Synthesis Late-Stage Functionalization

CNS Multiparameter Optimization Score vs. Anxiolytic Leads

The pyrrolo[1,2-a]pyrazine scaffold has yielded clinical‑stage anxiolytic candidates (e.g., GML‑1 and analogs) that act as TSPO ligands, with in vivo activity demonstrated in rodent anxiety models at doses of 0.001–1 mg/kg [1]. The CNS MPO score for the azepane-substituted compound is calculated at approximately 4.8 (out of 6), which exceeds the typical threshold (>4) for CNS drug-likeness and is comparable to the score of GML‑1 (~5.0) [2]. This positions the target compound as a structurally distinct but physicochemically favorable entry into CNS‑oriented pyrrolo[1,2-a]pyrazine programs.

CNS Drug Design Anxiolytic Agents TSPO Ligands

Research and Industrial Application Scenarios


LSD1 Inhibitor Screening and Epigenetic Profiling

The compound's azepane linker and dihydrochloride salt format make it a structurally differentiated candidate for LSD1 enzymatic screening. A comparator compound in the pyrrolo[2,3-c]pyridine class achieves an IC50 of 4 nM [1]. The target compound provides a pyrrolo[1,2-a]pyrazine-based alternative scaffold for head‑to‑head LSD1 potency and selectivity profiling in recombinant enzyme and cell‑based assays.

Focused Kinase Panel Screening

Azepane derivatives have demonstrated binding to PKA and PKB kinase domains, with X‑ray co‑crystal structures confirming key hinge‑region interactions [1]. The target compound can be screened across a broad kinase panel to identify new azepane‑based kinase inhibitor starting points, with the dihydrochloride salt enabling direct aqueous dilution for high‑throughput biochemical assays.

CNS Drug Discovery and TSPO Ligand Development

The pyrrolo[1,2-a]pyrazine scaffold is validated for TSPO‑mediated anxiolytic activity, with lead compounds showing in vivo efficacy at sub‑mg/kg doses [1]. The target compound's calculated CNS MPO score of approximately 4.8 supports its use as a CNS‑compatible chemotype for TSPO radioligand binding displacement assays and downstream behavioral pharmacology studies, offering a substitution pattern distinct from the GML‑series leads.

Diversity-Oriented Synthesis and Library Construction

With at least three derivatizable positions (azepane NH, pyrazine N‑2, and N‑3), the compound serves as a versatile building block for library synthesis via amide coupling, reductive amination, or N‑arylation [1]. The dihydrochloride salt eliminates the need for separate salt‑formation steps during automated parallel synthesis, reducing workflow complexity for medicinal chemistry CROs and internal discovery groups.

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